molecular formula C42H20Cl2N12Na2O10S2 B011925 disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate CAS No. 106424-71-9

disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

Katalognummer: B011925
CAS-Nummer: 106424-71-9
Molekulargewicht: 1033.7 g/mol
InChI-Schlüssel: PWIJAJCXCYJOMB-UHFFFAOYSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt is a complex organic compound with a unique structure. It is primarily used in research settings and is not intended for human or veterinary use. The compound is characterized by its intricate molecular structure, which includes multiple functional groups such as sulfonic acid, amino, and chloro groups.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt involves multiple stepsSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound is limited due to its specialized applications in research. when produced, it involves large-scale organic synthesis techniques, often requiring stringent control of reaction conditions to maintain the purity and yield of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, such as converting nitro groups to amino groups.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary, with temperature and pH being critical factors .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Employed in biochemical assays to study enzyme activities and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and pigments due to its complex structure and stability

Wirkmechanismus

The mechanism of action of Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites on proteins, modulating their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular signaling processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid derivatives: Compounds with similar sulfonic acid groups but different core structures.

    Anthraquinone derivatives: Compounds with similar anthraquinone cores but different functional groups.

    Triazine derivatives: Compounds with similar triazine groups but different overall structures.

Uniqueness

What sets Benzenesulfonic acid, 3,3’-(1,2,3,8,9,10-hexahydro-1,3,8,10-tetraoxoanthra(2,1,9-def:6,5,10-d’e’f’)diisoquinoline-2,9-diyl)bis(6-((4-amino-6-chloro-s-triazin-2-yl)amino)-, disodium salt apart is its unique combination of functional groups and its complex molecular structure. This uniqueness allows it to participate in a wide range of chemical reactions and makes it valuable in various research applications.

Eigenschaften

CAS-Nummer

106424-71-9

Molekularformel

C42H20Cl2N12Na2O10S2

Molekulargewicht

1033.7 g/mol

IUPAC-Name

disodium;2-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-5-[18-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfonatophenyl]-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]benzenesulfonate

InChI

InChI=1S/C42H22Cl2N12O10S2.2Na/c43-37-49-39(45)53-41(51-37)47-25-11-1-15(13-27(25)67(61,62)63)55-33(57)21-7-3-17-19-5-9-23-32-24(10-6-20(30(19)32)18-4-8-22(34(55)58)31(21)29(17)18)36(60)56(35(23)59)16-2-12-26(28(14-16)68(64,65)66)48-42-52-38(44)50-40(46)54-42;;/h1-14H,(H,61,62,63)(H,64,65,66)(H3,45,47,49,51,53)(H3,46,48,50,52,54);;/q;2*+1/p-2

InChI-Schlüssel

PWIJAJCXCYJOMB-UHFFFAOYSA-L

SMILES

C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)NC1=NC(=NC(=N1)N)Cl)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])NC1=NC(=NC(=N1)N)Cl.[Na+].[Na+]

Kanonische SMILES

C1=CC(=C(C=C1N2C(=O)C3=C4C(=CC=C5C4=C(C=C3)C6=C7C5=CC=C8C7=C(C=C6)C(=O)N(C8=O)C9=CC(=C(C=C9)NC1=NC(=NC(=N1)N)Cl)S(=O)(=O)[O-])C2=O)S(=O)(=O)[O-])NC1=NC(=NC(=N1)N)Cl.[Na+].[Na+]

Key on ui other cas no.

106424-71-9

Synonyme

Benzenesulfonic acid, 3,3'-(1,2,3,8,9,10-hexahydro- 1,3,8,10-tetraoxoanthra[2,1,9-def:6,5,10-d'e'f' ]diisoquinoline-2,9-diyl)bis[6-[(-amino-6-chlor o-8-triazin-2-yl)amino]-, disodium salt

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.